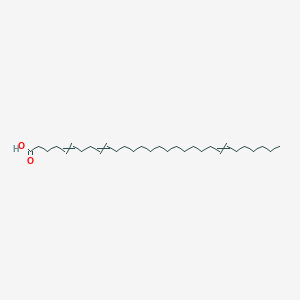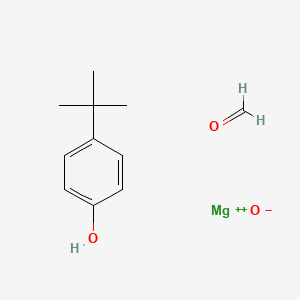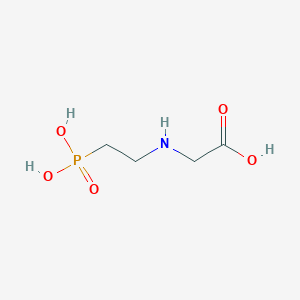
Cyclohexyl (4-fluoroanilino)(oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl (4-fluoroanilino)(oxo)acetate typically involves the esterification of cyclohexanol with 4-fluoroaniline and oxoacetic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl (4-fluoroanilino)(oxo)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluoroanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen functionalities, while reduction can produce cyclohexyl (4-fluoroanilino)(hydroxy)acetate.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl (4-fluoroanilino)(oxo)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of cyclohexyl (4-fluoroanilino)(oxo)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoroaniline: A precursor to cyclohexyl (4-fluoroanilino)(oxo)acetate, used in various chemical syntheses.
Cyclohexanol: Another precursor, commonly used in the production of esters and other derivatives.
Uniqueness
This compound is unique due to its combination of a cyclohexyl group, a 4-fluoroanilino group, and an oxoacetate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
69066-47-3 |
|---|---|
Molekularformel |
C14H16FNO3 |
Molekulargewicht |
265.28 g/mol |
IUPAC-Name |
cyclohexyl 2-(4-fluoroanilino)-2-oxoacetate |
InChI |
InChI=1S/C14H16FNO3/c15-10-6-8-11(9-7-10)16-13(17)14(18)19-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,16,17) |
InChI-Schlüssel |
HDJJZWGCIUOQMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC(=O)C(=O)NC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14456333.png)


![3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14456351.png)


![Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate](/img/structure/B14456369.png)



sulfanylidene-lambda~5~-phosphane](/img/structure/B14456385.png)



